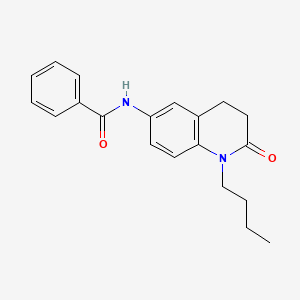

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

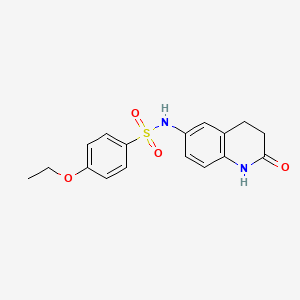

“N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a chemical compound . The molecular formula is C19H26N2O and the molecular weight is 298.43 .

Molecular Structure Analysis

The InChI code for this compound is1S/C19H26N2O/c1-2-3-10-21-11-4-6-17-13-16 (8-9-19 (17)21)14-20-15-18-7-5-12-22-18/h5,7-9,12-13,20H,2-4,6,10-11,14-15H2,1H3 . Physical And Chemical Properties Analysis

The molecular weight of “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is 298.43 .Scientific Research Applications

Synthesis and Evaluation for Antipsychotic Agents

Research includes the synthesis and evaluation of heterocyclic carboxamides, including compounds structurally related to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, as potential antipsychotic agents. These compounds have been assessed for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as their in vivo activities in antagonizing the apomorphine-induced climbing response in mice, indicating their potential utility in antipsychotic drug development (Norman et al., 1996).

Development of Fluorescent Chemosensors

Another application involves the development of fluorescent chemosensors for detecting ions in biological environments. For instance, a study described the preparation and characterization of a selective fluorescent chemosensor for cobalt(II) ions, utilizing a structural framework that may share similarities with the compound of interest. This sensor demonstrated high sensitivity and selectivity towards Co2+ ions, indicating its utility in trace-level detection and live cell imaging, showcasing the compound's potential in environmental monitoring and biological research (Liu et al., 2019).

Sigma-2 Receptor Imaging for Tumor Diagnosis

Compounds with structural similarities have been evaluated as high-affinity σ2 receptor ligands, providing leads for tumor diagnosis and the development of PET radiotracers. For example, research on arylamides hybrids demonstrated their potential in σ(2) receptor imaging for solid tumors, which could significantly impact the diagnosis and therapeutic monitoring of cancer (Abate et al., 2011).

Antifungal Activity

Some derivatives structurally related to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been synthesized and tested for their potential antifungal activities, highlighting their importance in developing new antifungal agents and contributing to agricultural and medical mycology research (Coates et al., 1957).

Mechanism of Action

Target of Action

It is related to cilostazol , which is a potent phosphodiesterase III A (PDE3A) inhibitor . PDE3A is an enzyme that breaks down cyclic AMP, a molecule that plays a crucial role in various cellular processes.

Mode of Action

As a PDE3A inhibitor, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide likely increases the concentration of cyclic AMP in cells by preventing its breakdown . This can lead to a variety of effects, depending on the specific cell type and the signaling pathways involved.

Biochemical Pathways

The increase in cyclic AMP levels can affect multiple biochemical pathways. For instance, in platelets and smooth muscle cells, elevated cyclic AMP can inhibit platelet aggregation and induce vasodilation, respectively . These effects are part of the reason why Cilostazol and related compounds can have antithrombotic and vasodilatory properties .

Result of Action

The molecular and cellular effects of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide would depend on its specific targets and mode of action. If it acts similarly to Cilostazol, it could potentially have antithrombotic, vasodilatory, and cardioprotective effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of a compound. For instance, one related compound is recommended to be stored in a dark place, sealed, and at a temperature between 2-8°C . .

properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-2-3-13-22-18-11-10-17(14-16(18)9-12-19(22)23)21-20(24)15-7-5-4-6-8-15/h4-8,10-11,14H,2-3,9,12-13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFHENTWCBTQFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2817317.png)

![2,11-dimethyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2817318.png)

![2-(3,4-dimethylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2817319.png)

![3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2817320.png)

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B2817322.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2817326.png)

![1-(furan-2-ylmethyl)-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2817327.png)

![N-(3-(2-ethylpiperidin-1-yl)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2817334.png)

![8-((4-Methoxyphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2817336.png)

![Tricyclo[3.2.1.02,4]octane-3-carboxylic acid](/img/structure/B2817340.png)